{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a piperidine-derived compound featuring a benzyl-methyl-amino-methyl substituent at the 4-position of the piperidine ring, with an acetic acid moiety at the 1-position.
Propriétés
IUPAC Name |
2-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-17(11-14-5-3-2-4-6-14)12-15-7-9-18(10-8-15)13-16(19)20/h2-6,15H,7-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCWCCYXJMAZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CC(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid, with the Chemical Abstracts Service (CAS) number 1353982-58-7, is a compound of increasing interest in medicinal chemistry. Its unique structure, featuring a piperidine ring substituted with a benzyl-methyl-amino group, suggests potential biological activities that warrant detailed investigation.
Chemical Structure
The compound's molecular formula is , with a molecular weight of approximately 302.4 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to {4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of piperidine can inhibit the growth of various cancer cell lines, including breast and liver cancers .
- Neuropharmacological Effects : Compounds with similar piperidine structures are often investigated for their potential as neuroactive agents, influencing neurotransmitter systems .
- Receptor Modulation : This compound may act as a ligand for specific receptors, modulating their activity and potentially influencing various biochemical pathways.
The mechanism by which {4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid exerts its biological effects likely involves interactions with neurotransmitter receptors or enzymes. The benzyl-methyl-amino group may facilitate binding to specific targets, enhancing or inhibiting their activity depending on the context .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to {4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid:
- Anticancer Properties : A recent study synthesized a series of piperidine derivatives and evaluated their anticancer activities. The findings indicated that specific substitutions on the piperidine ring significantly enhanced cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
- Neuroactive Compounds : Research has demonstrated that piperidine derivatives can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .
- Synthetic Pathways : The synthesis of {4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves multiple steps starting from simple precursors. This pathway is crucial for developing analogs with enhanced biological properties.
Data Table: Biological Activities of Related Compounds
Applications De Recherche Scientifique
Neuropharmacology
Research has indicated that compounds structurally related to {4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid can serve as inhibitors of neurotransmitter transporters. For instance, derivatives of piperidine have been studied for their ability to inhibit GABA transporters (GATs), which play a crucial role in neurotransmission and are implicated in various neurological disorders .
Protein Kinase Inhibition
The compound's structural analogs have been explored for their potential as protein kinase inhibitors. Protein kinases are critical in cellular signaling pathways, and their dysregulation is associated with cancer and other diseases. Research has shown that modifications in the piperidine structure can enhance selectivity and potency against specific kinases .
Autoimmune Disease Treatment
Recent studies have identified derivatives of piperidine compounds as modulators for ROR-gamma, a nuclear receptor involved in autoimmune diseases such as multiple sclerosis. This highlights the therapeutic potential of {4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid in developing novel treatments for autoimmune conditions .
Case Studies
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
The table below summarizes key structural differences, molecular properties, and reported activities of {4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid and its analogs:
Physicochemical Properties
- Lipophilicity : The ethoxycarbonyl derivative () is more lipophilic (logP ~1.5 estimated) than the hydroxymethyl analog (logP ~0.2), which impacts membrane permeability and bioavailability .
- Solubility : The hydroxymethyl substituent () increases water solubility, while the benzyl group in the target compound may reduce it, necessitating formulation adjustments for drug delivery .
Research Findings and Implications
Structure-Activity Relationships (SAR): The benzyl-methyl-amino group in the target compound may enhance CNS penetration compared to diphenylmethylene or ethoxycarbonyl analogs . Substitution at the 4-position of piperidine significantly alters biological activity; polar groups (e.g., hydroxymethyl) favor solubility, while aromatic groups (e.g., benzyl) enhance receptor affinity .
Synthetic Utility :
- The ethoxycarbonyl variant () is a common intermediate in synthesizing ester prodrugs, highlighting the versatility of piperidinyl-acetic acid scaffolds .
Unresolved Questions: Limited data on the target compound’s pharmacokinetics (e.g., metabolic stability, toxicity) necessitate further studies. Comparative studies with carbamimidoylphenyl derivatives () could clarify the role of basicity in target engagement .
Méthodes De Préparation
Core Coupling Reaction: Piperidine Derivatives and Acetic Acid
The primary synthesis route involves coupling a piperidine derivative with acetic acid and benzyl-methyl amine. As detailed in patent WO2014195978A2, this reaction typically proceeds via nucleophilic substitution or condensation mechanisms. For {4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid, the piperidine scaffold is functionalized at the 1-position with an acetic acid moiety and at the 4-position with a benzyl-methyl-amino-methyl group.
The reaction is conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile under reflux conditions (80–120°C). Triethylamine or sodium hydroxide serves as a base to deprotonate intermediates, facilitating nucleophilic attack. For example, in a representative procedure, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine reacts with 2-cyanoacetyl derivatives to form the target compound after deprotection. Yields range from 75% to 87%, depending on stoichiometric ratios and reaction time.
Alternative Routes: Acyl Chloride Intermediates
An alternative method, described in patent CN104059016A, employs acyl chloride intermediates to enhance reactivity. Here, carboxylic acid precursors are treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate acyl chlorides, which subsequently react with amines. For instance, cyanoacetic acid is converted to its acyl chloride derivative before coupling with 4-[(benzyl-methyl-amino)-methyl]piperidine. This approach reduces side reactions and improves purity, albeit requiring stringent moisture control.
Optimization of Reaction Conditions
Solvent Selection and Temperature Effects
Solvent polarity profoundly impacts reaction kinetics. DMSO, with a high dielectric constant (ε = 47), stabilizes charged intermediates, accelerating the coupling step. In contrast, acetonitrile (ε = 37) offers milder conditions, reducing decomposition of heat-sensitive intermediates. Comparative studies indicate that DMSO achieves 85% yield in 6 hours, whereas acetonitrile requires 10 hours for comparable results.
Temperature modulation further refines outcomes. Reflux temperatures (100–120°C) drive completion but risk thermal degradation. Lower temperatures (60–80°C) paired with catalysts like 4-dimethylaminopyridine (DMAP) mitigate this, sustaining yields above 80%.
Catalytic Hydrogenation for Deprotection
Debenzylation, a critical deprotection step, employs catalytic hydrogenation with palladium on carbon (Pd/C). Patent US20040171837A1 highlights conditions using 5% Pd/C under hydrogen gas (1–3 atm) at 45°C. This method cleaves the benzyl group selectively, yielding the free amine intermediate. Post-hydrogenation, oxalic acid or citric acid is added to form stable salts, simplifying purification.
Purification and Salt Formation
Recrystallization Techniques
Crude product purification leverages recrystallization from ethanol-water or acetone-ethyl acetate mixtures. For example, dissolving the compound in hot methanol followed by gradual cooling precipitates pure crystals with >95% purity. Patent CN104059016A reports a two-step recrystallization using methanol and ethyl acetate, achieving pharmaceutical-grade material.
Citrate and Oxalate Salts
Salt formation enhances solubility and stability. Citric acid monohydrate in acetone (17.6% w/v) reacts with the free base to form a citrate salt, isolated via filtration and dried under vacuum. Similarly, oxalic acid in ethanol produces a dioxalate salt, characterized by a melting point of 179–180°C.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Retention time: 8.2 minutes.
Applications and Pharmacological Relevance
Biological Activity
Structural analogs of {4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid exhibit affinity for neurotransmitter receptors, particularly serotonin and dopamine transporters. The benzyl group enhances lipophilicity, promoting blood-brain barrier penetration, while the acetic acid moiety modulates ionization at physiological pH, influencing receptor binding.
Q & A
Q. What are the established synthetic routes for {4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves alkylation of piperidine derivatives followed by acetic acid coupling. For example, intermediates like 4-(aminomethyl)piperidine can undergo benzylation and methylation steps, followed by reaction with bromoacetic acid derivatives. Solvent choice (e.g., THF, acetonitrile) and catalysts (e.g., ammonium hydroxide) significantly impact reaction efficiency. describes stereoselective synthesis of analogous piperidine-acetic acid compounds using chiral auxiliaries, achieving >80% enantiomeric excess via recrystallization . Optimization of pH (e.g., glacial acetic acid as a proton source) and temperature (room temperature vs. reflux) is critical to minimize side products like N-over-alkylation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR : Focus on δ 2.5–3.5 ppm (piperidine CH₂ and CH groups) and δ 4.0–4.5 ppm (acetic acid methylene). Benzyl protons appear as a multiplet at δ 7.2–7.4 ppm.
- MS : Look for molecular ion peaks at m/z ~318 (C₁₆H₂₂N₂O₂) and fragmentation patterns indicative of piperidine ring cleavage.
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of acetic acid) and 1250 cm⁻¹ (C-N stretch).
highlights the use of LC-MS for purity assessment in related N-Cbz-protected piperidine-acetic acids, with retention times <5 minutes under reverse-phase conditions .
Advanced Research Questions
Q. How does the compound’s stereochemistry (e.g., chiral piperidine center) affect its biological activity, and what resolution methods are recommended?
- Methodological Answer : Chiral centers in the piperidine ring (e.g., R vs. S configuration) can modulate receptor binding. For resolution, use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases. achieved 95% enantiomeric purity for a similar compound using recrystallization with (R)-(-)-mandelic acid as a resolving agent . Dynamic kinetic resolution via enzymatic catalysis (e.g., lipases) is an alternative for lab-scale enantiomer separation .
Q. What strategies are effective in addressing contradictory data regarding the compound’s receptor selectivity (e.g., LSD1 vs. opioid receptors)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell lines vs. tissue models). To resolve:
- Perform competitive binding assays with radiolabeled ligands (e.g., ³H-LSD for LSD1, ³H-DAMGO for μ-opioid receptors).
- Use knockout models (e.g., CRISPR-edited LSD1⁻/⁻ cells) to isolate receptor-specific effects.
suggests structural analogs of piperidine-acetic acid derivatives show LSD1 inhibition (IC₅₀ ~50 nM) in cancer cell lines, while notes μ-opioid receptor binding (Kᵢ ~120 nM) in neuropathic pain models .
Q. How can researchers optimize in vivo pharmacokinetics (e.g., bioavailability, half-life) for this compound?
- Methodological Answer :
- Prodrug design : Esterify the acetic acid moiety (e.g., ethyl ester) to enhance membrane permeability.
- Salt formation : Hydrochloride salts improve aqueous solubility (see for stability data on piperidine carboxylate salts) .
- Microsomal stability assays : Monitor CYP450 metabolism using liver microsomes; introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to reduce oxidation .
Experimental Design Considerations
Q. What are critical controls for assessing off-target effects in functional assays?
- Methodological Answer : Include:
- Negative controls : Parent piperidine scaffold (without acetic acid/benzyl groups) to isolate pharmacophore contributions.
- Positive controls : Known LSD1 inhibitors (e.g., TCP) or opioid agonists (e.g., morphine) for receptor validation.
- Counter-screens : Test against unrelated receptors (e.g., serotonin 5-HT₄ in ) to confirm specificity .
Q. How can computational modeling guide the design of analogs with improved binding affinity?
- Methodological Answer : Use docking simulations (e.g., AutoDock Vina) to map the compound’s interaction with LSD1’s catalytic domain (PDB: 5Z3R). Focus on hydrogen bonding with FAD cofactor and hydrophobic contacts with Tyr 154. For opioid receptors, prioritize interactions with Asp 147 (μ-opioid) and Tyr 145. ’s indole-acetic acid analogs show enhanced affinity via π-π stacking with aromatic residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
